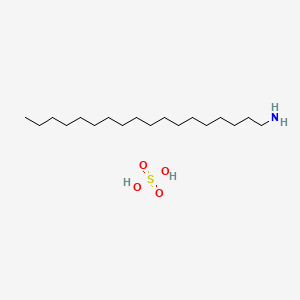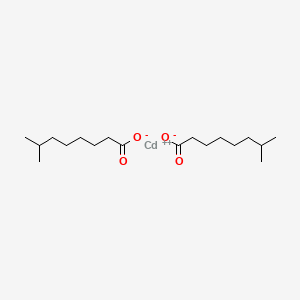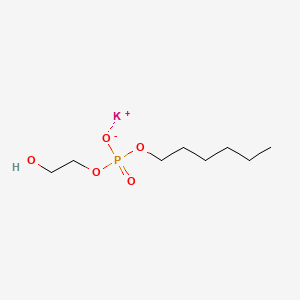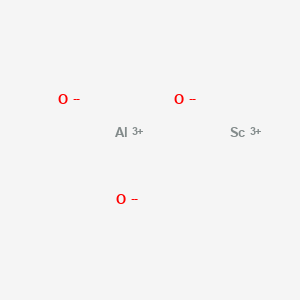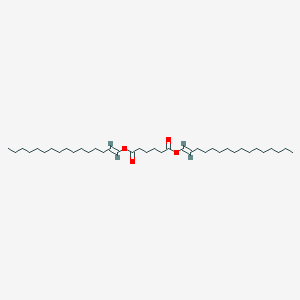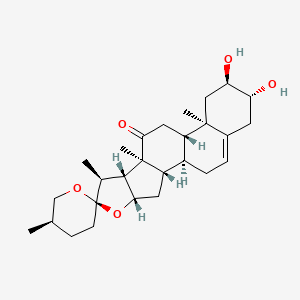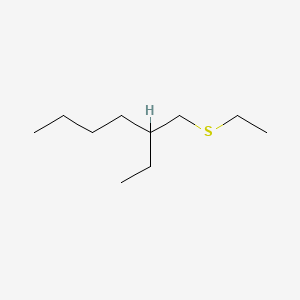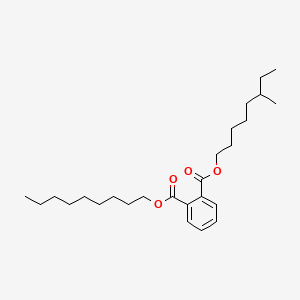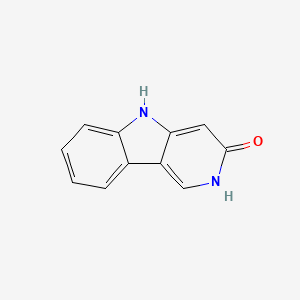
5H-Pyrido(4,3-b)indol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrido(4,3-b)indol-3-ol is a heterocyclic compound that belongs to the indole family It is known for its unique structure, which combines a pyridine ring fused to an indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indol-3-ol typically involves the construction of the indole ring followed by the introduction of the pyridine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent cyclization reactions to ensure high yield and purity .
化学反応の分析
Types of Reactions
5H-Pyrido(4,3-b)indol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are often employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
5H-Pyrido(4,3-b)indol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of organic electroluminescent devices and displays
作用機序
The mechanism of action of 5H-Pyrido(4,3-b)indol-3-ol involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
5H-Pyrido(3,2-b)indole: Another indole derivative with similar structural features but different biological activities.
β-Carboline: A class of compounds with a similar indole-pyridine fused structure, known for their psychoactive and anticancer properties.
Uniqueness
5H-Pyrido(4,3-b)indol-3-ol is unique due to its specific fusion of the pyridine and indole rings, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific applications .
特性
CAS番号 |
89846-49-1 |
|---|---|
分子式 |
C11H8N2O |
分子量 |
184.19 g/mol |
IUPAC名 |
2,5-dihydropyrido[4,3-b]indol-3-one |
InChI |
InChI=1S/C11H8N2O/c14-11-5-10-8(6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14) |
InChIキー |
LUOJTKRRSNAWKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CNC(=O)C=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


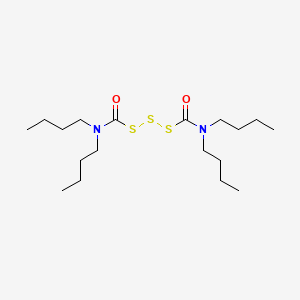

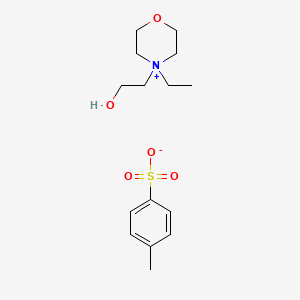
![3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
